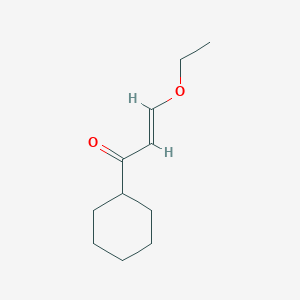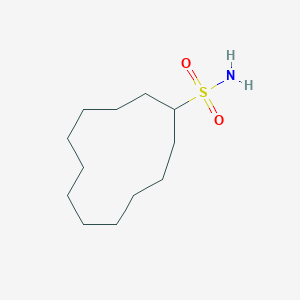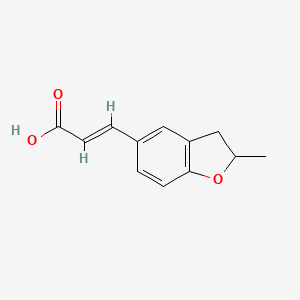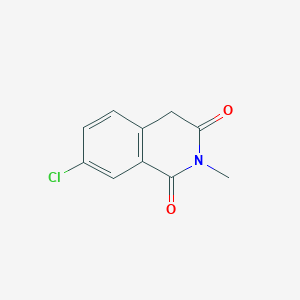
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of aminopyrazoles Aminopyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial processes The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a key feature of this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles such as halides or amines . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazoles. These products can have different chemical and biological properties, making them useful in various applications .
Applications De Recherche Scientifique
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol:
5-Amino-1-(2-hydroxyethyl)pyrazole: This compound lacks the pentyl chain, making it less hydrophobic and altering its reactivity.
Uniqueness
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the pentyl chain, which enhances its hydrophobicity and potentially its ability to interact with lipid membranes or hydrophobic pockets in proteins. This structural feature can lead to distinct biological activities and applications compared to similar compounds .
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
2-(5-amino-3-pentylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H19N3O/c1-2-3-4-5-9-8-10(11)13(12-9)6-7-14/h8,14H,2-7,11H2,1H3 |
Clé InChI |
HEXXZFCBPCICLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NN(C(=C1)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)





